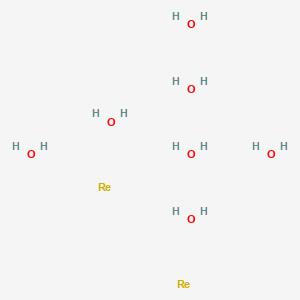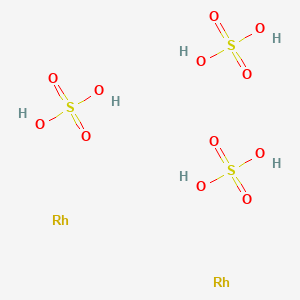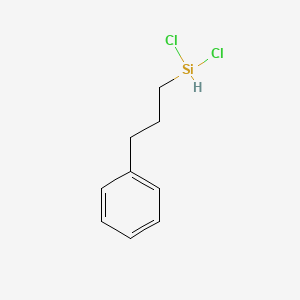
(E)-4-oxopent-2-en-2-olate;rhodium(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium(III) 2,4-pentanedionate, Premion™, 99.99% (metals basis), Rh 25.2% min: is a highly pure compound used extensively in various scientific and industrial applicationsC15H21O6Rh . This compound is characterized by its yellow to yellow-orange crystalline appearance and is primarily used as a catalyst in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhodium(III) 2,4-pentanedionate can be synthesized by reacting rhodium(III) nitrate with acetylacetone in the presence of a base. The reaction typically involves mixing a solution of rhodium(III) nitrate with acetylacetone and adjusting the pH to around 4 using a sodium bicarbonate solution. The mixture is then heated to reflux, resulting in the formation of rhodium(III) 2,4-pentanedionate .
Industrial Production Methods: Industrial production of rhodium(III) 2,4-pentanedionate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization and other separation techniques to achieve the desired 99.99% purity .
Análisis De Reacciones Químicas
Types of Reactions: Rhodium(III) 2,4-pentanedionate undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions, often serving as a catalyst.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: It can undergo ligand substitution reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine are used.
Substitution: Ligands like phosphines or amines can be used under mild conditions.
Major Products:
Oxidation: Products include oxidized organic compounds.
Reduction: Reduced rhodium species.
Substitution: New rhodium complexes with different ligands.
Aplicaciones Científicas De Investigación
Rhodium(III) 2,4-pentanedionate is widely used in scientific research due to its catalytic properties. Some key applications include:
Chemistry: It is used as a catalyst in hydrogenation, hydrosilylation, and other organic transformations.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing into its use in drug development and therapeutic applications.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and in fuel cell technology.
Mecanismo De Acción
The mechanism by which rhodium(III) 2,4-pentanedionate exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by providing an active site for the reaction to occur, thereby lowering the activation energy. In biological systems, rhodium complexes can interact with biomolecules such as DNA, proteins, and enzymes, leading to various therapeutic effects .
Comparación Con Compuestos Similares
- Ruthenium(III) 2,4-pentanedionate
- Palladium(II) acetylacetonate
- Platinum(II) acetylacetonate
Comparison: Rhodium(III) 2,4-pentanedionate is unique due to its high catalytic activity and stability. Compared to ruthenium and palladium analogs, it often exhibits higher selectivity and efficiency in catalytic reactions. Its applications in hydrogenation and hydrosilylation are particularly noteworthy .
Propiedades
IUPAC Name |
(E)-4-oxopent-2-en-2-olate;rhodium(3+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Rh/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOINFUDFBWCMX-MUCWUPSWSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Rh+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Rh+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;4-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B8083198.png)


![propan-2-yl (E)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate](/img/structure/B8083228.png)
![(10R,11R,12Z,17Z,19Z,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone](/img/structure/B8083246.png)
![(2Z,4R)-4-[(E)-3-hydroxyoct-1-enyl]-2-pentylidene-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-ol](/img/structure/B8083263.png)




![7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8083288.png)
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B8083289.png)

